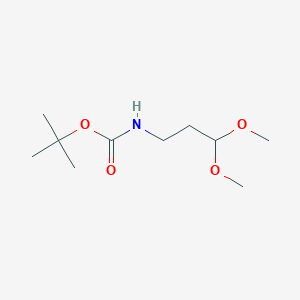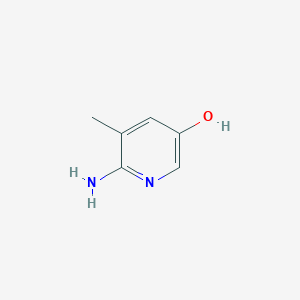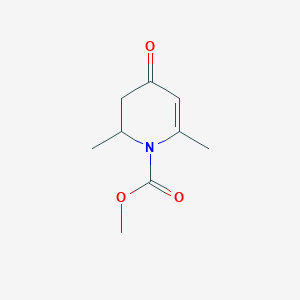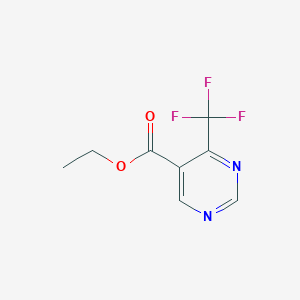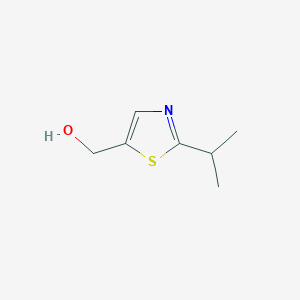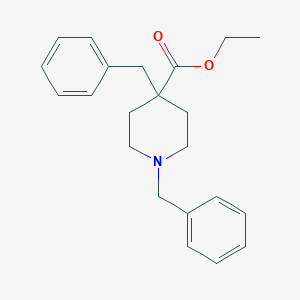![molecular formula C8H10O3 B070042 Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 186766-46-1](/img/structure/B70042.png)
Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, commonly known as MOC, is a chemical compound that has gained significant interest in scientific research due to its unique structure and potential applications. MOC is a bicyclic lactone that is synthesized from the reaction of maleic anhydride and furan.
作用機序
The mechanism of action of MOC is not fully understood. However, studies have shown that MOC can inhibit the growth of various bacterial and fungal strains. It is believed that MOC disrupts the cell membrane of microorganisms, leading to cell death.
生化学的および生理学的効果
MOC has been shown to have low toxicity and is considered safe for use in laboratory experiments. MOC has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, MOC has been shown to have antioxidant properties, which may have potential applications in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using MOC in laboratory experiments is its ease of synthesis. MOC can be synthesized using relatively simple and inexpensive starting materials. Additionally, MOC has low toxicity and is considered safe for use in laboratory experiments. However, one of the limitations of using MOC is its limited solubility in water, which may make it difficult to use in certain experimental setups.
将来の方向性
There are several potential future directions for the research and development of MOC. One potential area of research is the development of MOC-based antibiotics. Studies have shown that MOC has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, further research could be conducted to better understand the mechanism of action of MOC and its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Finally, MOC could be further explored as a building block in the synthesis of natural products and pharmaceuticals.
In conclusion, Methyl (Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, commonly known as MOC, is a chemical compound that has gained significant interest in scientific research due to its unique structure and potential applications. MOC has been found to have potential applications in various scientific research areas, including organic synthesis, drug discovery, and material science. MOC has low toxicity and is considered safe for use in laboratory experiments. There are several potential future directions for the research and development of MOC, including the development of MOC-based antibiotics and further exploration of its potential applications in the treatment of inflammatory and oxidative stress-related diseases.
合成法
MOC is synthesized through the reaction of maleic anhydride and furan in the presence of a catalytic amount of acid. The reaction proceeds through a Diels-Alder reaction, resulting in the formation of a bicyclic lactone. The product is then purified through recrystallization to obtain a pure compound.
科学的研究の応用
MOC has been found to have potential applications in various scientific research areas, including organic synthesis, drug discovery, and material science. MOC has been used as a building block in the synthesis of various natural products and pharmaceuticals. Additionally, MOC has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. MOC has also been used in the preparation of polymer materials with unique properties, such as shape-memory polymers.
特性
CAS番号 |
186766-46-1 |
|---|---|
製品名 |
Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate |
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC名 |
methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3/t5-,6+,7+/m1/s1 |
InChIキー |
OZONFNLDQRXRGI-VQVTYTSYSA-N |
異性体SMILES |
COC(=O)[C@H]1C[C@H]2C=C[C@@H]1O2 |
SMILES |
COC(=O)C1CC2C=CC1O2 |
正規SMILES |
COC(=O)C1CC2C=CC1O2 |
同義語 |
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid,methylester,(1S,2S,4S)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



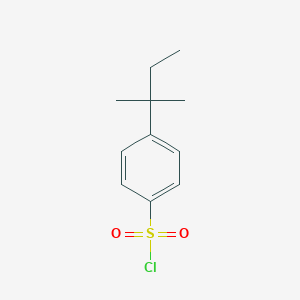

![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)

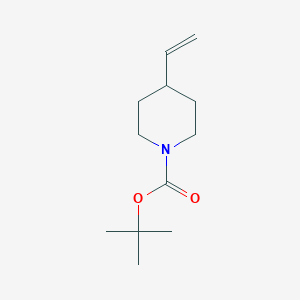
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
